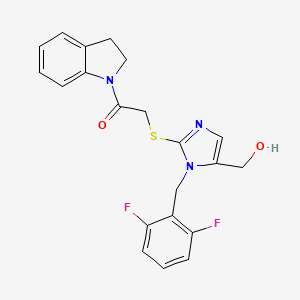![molecular formula C8H15ClO3S B2481101 [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1468571-66-5](/img/structure/B2481101.png)
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The preparation of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves several synthetic routes. One common method includes the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Analyse Chemischer Reaktionen
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the cyclopentyl and methoxymethyl groups.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis with a toluene group instead of the cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and selectivity in chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSTYPQZGQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)


![(2E)-N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)


![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)

![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2481040.png)

